3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential pharmacological properties . They are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a pyrazole ring . The specific compound you mentioned would have a fluorophenyl group, a methyl group, and a propyl group attached to this core structure.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a pyrazole ring . The specific substituents on the ring can greatly influence the properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, some compounds in this class are solid at room temperature .Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential in various scientific research applications. One of the primary research areas is in the field of neuroscience. This compound has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has also been studied for its potential use as a PET radioligand for imaging dopamine D3 receptors in vivo.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of mycobacterial atp synthase , and CDK2, a cyclin-dependent kinase . These targets play crucial roles in cellular energy production and cell cycle regulation, respectively.
Mode of Action
It’s known that atp synthase inhibitors typically prevent the synthesis of atp, disrupting the energy production in cells . CDK2 inhibitors, on the other hand, can halt the cell cycle, preventing cell proliferation .
Pharmacokinetics
Some pyrazolo[1,5-a]pyrimidine derivatives have shown good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties.
Result of Action
Inhibition of atp synthase and cdk2 could lead to energy depletion and cell cycle arrest, respectively, potentially leading to cell death .
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in animal models. Additionally, this compound has been found to have low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound as a PET radioligand for imaging dopamine D3 receptors in vivo. This could provide valuable insights into the role of the dopamine D3 receptor in various neurological disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, the effects of this compound on other neurotransmitter systems and its potential use in the treatment of other neurological disorders warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline, ethyl acetoacetate, and ethyl propionate in the presence of potassium carbonate and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the reaction is approximately 60%.
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c1-3-8-18-15-9-11(2)20-16-14(10-19-21(15)16)12-4-6-13(17)7-5-12/h4-7,9-10,18H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVCMPYHWBUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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